molecular formula C9H10FNO2 B14875855 2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid

2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid

Cat. No.: B14875855
M. Wt: 183.18 g/mol
InChI Key: ONOZLYGXJQNXML-UHFFFAOYSA-N
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Description

2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid is an organic compound that features a fluorine atom and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(6-methylpyridin-2-yl)propanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can impart specific chemical and biological properties, making it distinct from other fluorinated pyridine derivatives.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-fluoro-3-(6-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H10FNO2/c1-6-3-2-4-7(11-6)5-8(10)9(12)13/h2-4,8H,5H2,1H3,(H,12,13)

InChI Key

ONOZLYGXJQNXML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C(=O)O)F

Origin of Product

United States

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